molecular formula C20H28O13 B13425979 Phloroacetophenone 4-Neohesperidoside CAS No. 23643-71-2

Phloroacetophenone 4-Neohesperidoside

Cat. No.: B13425979
CAS No.: 23643-71-2
M. Wt: 476.4 g/mol
InChI Key: HAJRFFOSWOEITM-WKYRQYEVSA-N
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Description

Phloroacetophenone 4-Neohesperidoside is a flavonoid glycoside derived from citrus fruits. It is an intermediate in the synthesis of neohesperidin dihydrochalcone, a well-known sweetening agent. This compound is notable for its role in the production of sweeteners and its presence in various citrus species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloroacetophenone 4-Neohesperidoside can be synthesized by reacting phloroacetophenone with neohesperidose. One common method involves the condensation of phloroacetophenone with isovanillin in the presence of a secondary amine and an organic acid. The reaction is typically carried out in an ethanol solution .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of naringin, a flavanone glycoside found in grapefruit. The process includes the use of an aqueous solution of an inorganic strong base, followed by high-temperature reflux to hydrolyze naringin .

Chemical Reactions Analysis

Types of Reactions

Phloroacetophenone 4-Neohesperidoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include neohesperidin and its derivatives, such as neohesperidin dihydrochalcone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phloroacetophenone 4-Neohesperidoside involves its conversion to neohesperidin dihydrochalcone, which exerts sweetening effects. In cancer research, derivatives of phloroacetophenone have been shown to induce apoptosis through the Bax-mediated mitochondrial pathway, leading to the activation of caspases and cell death .

Comparison with Similar Compounds

Phloroacetophenone 4-Neohesperidoside is similar to other flavonoid glycosides such as:

Uniqueness

This compound is unique due to its specific role in the synthesis of neohesperidin dihydrochalcone, a potent sweetening agent. Its presence in various citrus species and its potential anticancer properties further distinguish it from other similar compounds .

Properties

CAS No.

23643-71-2

Molecular Formula

C20H28O13

Molecular Weight

476.4 g/mol

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone

InChI

InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1

InChI Key

HAJRFFOSWOEITM-WKYRQYEVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

Origin of Product

United States

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